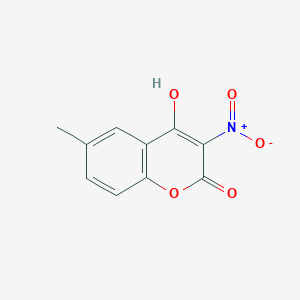

4-Hydroxy-6-methyl-3-nitrocoumarin

説明

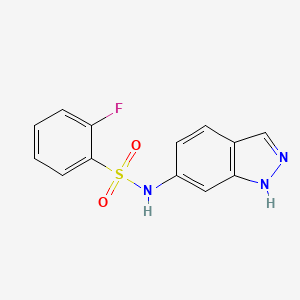

4-Hydroxy-6-methyl-3-nitrocoumarin is a chemical compound . It is a derivative of coumarin, a type of aromatic organic chemical compound .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin involves several steps. The literature suggests that the synthesis of 4-hydroxycoumarin derivatives often starts with simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Chemical Reactions Analysis

4-Hydroxycoumarins are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They exhibit both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group is the main site for attack by acylating and alkylating agents .科学的研究の応用

Fluorescent Probes

Coumarin fluorescent probes have been one of the hot topics in recent years . They are widely used in biochemistry, environmental protection, and disease prevention . The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .

Biological Activities

Coumarin is widely found in nature and has a variety of biological activities, usually associated with low toxicity . It is widely distributed in different parts of plants and has the highest concentration in fruits, seeds, roots, and leaves .

Medicinal Chemistry

Coumarin derivatives synthesized by modifying the structure of the benzopyran ring show different pharmacological activities and they are widely used in the medicine field . These properties encompass antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities .

FDA Approved Drugs

Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, trioxsalen which is employed for the treatment of vitiligo, and esculin which is used in combination against hemorrhoids .

Synthesis of Heterocyclic Compounds

4-Hydroxycoumarin derivatives are significant starting material in the synthesis of complex heterocyclic scaffolds . This review summarizes the latest researches on the application of 4-hydroxycoumarin in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Materials Science

π-Extended coumarins possess widespread applications in materials science, in particular, they are endowed with photo-physical properties . Such complex polycyclic structures could be obtained starting from 3,4-disubstituted coumarins via annulation reactions following C−H activation strategies .

Safety and Hazards

4-Hydroxy-6-methyl-3-nitrocoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .

作用機序

Target of Action

4-Hydroxy-6-methyl-3-nitrocoumarin, a derivative of coumarin, is known to have cytotoxic action against cultured human tumor and normal cells Coumarins in general are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Mode of Action

It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets, leading to changes at the molecular level.

Biochemical Pathways

Coumarins, including 4-Hydroxy-6-methyl-3-nitrocoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These processes could potentially be affected by the presence of 4-Hydroxy-6-methyl-3-nitrocoumarin, leading to downstream effects in various biochemical pathways.

Result of Action

The result of the action of 4-Hydroxy-6-methyl-3-nitrocoumarin is primarily its cytotoxic effect against cultured human tumor and normal cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to potential therapeutic effects in the context of cancer treatment.

Action Environment

The action of 4-Hydroxy-6-methyl-3-nitrocoumarin can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s charge state and therefore its interaction with its targets . Additionally, the presence of other molecules in the environment could influence the compound’s stability and efficacy.

特性

IUPAC Name |

4-hydroxy-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALEWXMXRPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-methyl-3-nitrocoumarin | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)